TSLP binder-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

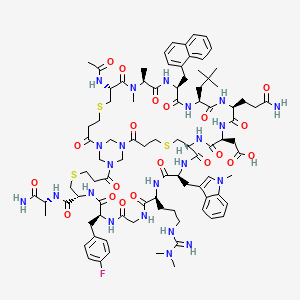

The synthesis of TSLP binder-1 involves the use of Bicycle Therapeutics’ proprietary phage display platform to identify bicyclic peptides with high affinity for thymic stromal lymphopoietin . The synthetic route includes the identification of key metabolites and the improvement of proteolytic stability in lung S9 fractions without sacrificing binding affinity . The industrial production methods for this compound are not explicitly detailed in the available literature.

Analyse Des Réactions Chimiques

TSLP binder-1 is a bicyclic peptide, and its chemical reactions primarily involve binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound binds to thymic stromal lymphopoietin at the site used by the IL-7Rα subunit, showing high affinity and stability in rat plasma and rat lung S9 fraction . The major product formed from this binding interaction is a stable complex between this compound and thymic stromal lymphopoietin.

Applications De Recherche Scientifique

TSLP binder-1 has several scientific research applications, particularly in the fields of immunology and inflammation. It is used to study the role of thymic stromal lymphopoietin in the development of asthma and other atopic diseases . The compound’s high affinity for thymic stromal lymphopoietin makes it a valuable tool for investigating the cytokine’s interactions and effects on various cell types, including dendritic cells, T cells, B cells, neutrophils, mast cells, eosinophils, and innate lymphoid cells . Additionally, this compound is used in drug discovery efforts to identify novel macrocyclic peptide medicines .

Mécanisme D'action

TSLP binder-1 exerts its effects by binding to thymic stromal lymphopoietin at the site used by the IL-7Rα subunit . This binding interaction prevents thymic stromal lymphopoietin from interacting with its receptors, thereby inhibiting its pro-inflammatory effects. Thymic stromal lymphopoietin is known to promote type 2 immune responses, and its inhibition by this compound can help reduce inflammation and allergic reactions . The molecular targets involved in this mechanism include thymic stromal lymphopoietin and the IL-7Rα subunit.

Comparaison Avec Des Composés Similaires

TSLP binder-1 is unique due to its high affinity for thymic stromal lymphopoietin and its stability in biological systems . Similar compounds include other bicyclic peptides identified using phage display platforms, such as those targeting different cytokines or receptors . One notable similar compound is tezepelumab, a monoclonal antibody that binds to thymic stromal lymphopoietin and prevents its interaction with the TSLP receptor . While both this compound and tezepelumab target thymic stromal lymphopoietin, this compound is a bicyclic peptide, whereas tezepelumab is a monoclonal antibody, highlighting the diversity in approaches to targeting this cytokine.

Propriétés

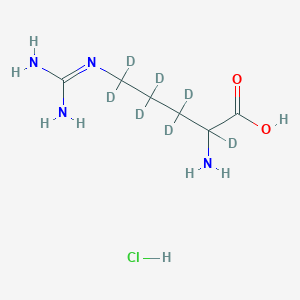

Formule moléculaire |

C90H123FN22O20S3 |

|---|---|

Poids moléculaire |

1948.3 g/mol |

Nom IUPAC |

2-[(9R,12S,15S,18S,21S,24S,27R,30S,33S,39S,42R)-9-acetamido-42-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]-21-(3-amino-3-oxopropyl)-33-[3-[(N,N-dimethylcarbamimidoyl)amino]propyl]-18-(2,2-dimethylpropyl)-39-[(4-fluorophenyl)methyl]-11,12-dimethyl-30-[(1-methylindol-3-yl)methyl]-15-(naphthalen-1-ylmethyl)-4,10,13,16,19,22,25,28,31,34,37,40,47,50-tetradecaoxo-7,44,53-trithia-1,3,11,14,17,20,23,26,29,32,35,38,41,48-tetradecazatricyclo[25.22.5.13,48]pentapentacontan-24-yl]acetic acid |

InChI |

InChI=1S/C90H123FN22O20S3/c1-50(77(93)122)97-86(131)67-44-134-34-30-73(117)111-47-112-49-113(48-111)75(119)32-36-136-46-69(98-52(3)114)88(133)110(10)51(2)78(123)102-63(38-55-19-15-18-54-17-11-12-20-58(54)55)83(128)105-66(41-90(4,5)6)85(130)101-61(28-29-71(92)115)80(125)104-65(40-76(120)121)84(129)107-68(45-135-35-31-74(112)118)87(132)103-64(39-56-43-109(9)70-23-14-13-21-59(56)70)82(127)100-60(22-16-33-95-89(94)108(7)8)79(124)96-42-72(116)99-62(81(126)106-67)37-53-24-26-57(91)27-25-53/h11-15,17-21,23-27,43,50-51,60-69H,16,22,28-42,44-49H2,1-10H3,(H2,92,115)(H2,93,122)(H2,94,95)(H,96,124)(H,97,131)(H,98,114)(H,99,116)(H,100,127)(H,101,130)(H,102,123)(H,103,132)(H,104,125)(H,105,128)(H,106,126)(H,107,129)(H,120,121)/t50-,51+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+/m1/s1 |

Clé InChI |

GKTRIGTWRITGJO-HLPWJYNGSA-N |

SMILES isomérique |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSCCC(=O)N3CN(CN(C3)C(=O)CCSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CN(C5=CC=CC=C54)C)CCCNC(=N)N(C)C)CC6=CC=C(C=C6)F)C(=O)N[C@H](C)C(=O)N)C(=O)CCSC[C@@H](C(=O)N1C)NC(=O)C)CC(=O)O)CCC(=O)N)CC(C)(C)C)CC7=CC=CC8=CC=CC=C87 |

SMILES canonique |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSCCC(=O)N3CN(CN(C3)C(=O)CCSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC4=CN(C5=CC=CC=C54)C)CCCNC(=N)N(C)C)CC6=CC=C(C=C6)F)C(=O)NC(C)C(=O)N)C(=O)CCSCC(C(=O)N1C)NC(=O)C)CC(=O)O)CCC(=O)N)CC(C)(C)C)CC7=CC=CC8=CC=CC=C87 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12376849.png)